molecular formula C24H18FN3 B2848671 1-(4-fluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901045-36-1

1-(4-fluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2848671
CAS No.: 901045-36-1
M. Wt: 367.427
InChI Key: AASVYRYAWQNKCA-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C24H18FN3 and its molecular weight is 367.427. The purity is usually 95%.
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Scientific Research Applications

Photophysical and Electrochemical Properties

  • Fluorine-substituted pyrazoloquinoline derivatives, including compounds related to 1-(4-fluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, have been studied for their photophysical and electrochemical properties. These properties include absorption and emission spectra, quantum efficiency, fluorescence lifetimes, and oxidation potentials. The introduction of fluorine atoms in these molecules can modify their fluorescence quantum efficiency, energy levels, and absorption band positions. These derivatives also demonstrate increased resistance to proton donors due to the electron-withdrawing effect of fluorine (Szlachcic & Uchacz, 2018).

Fluorescence Quenching and Recovery

  • Pyrazoloquinoline derivatives are known for their stability and efficient fluorescence in various environments, including organic solvents and aqueous solutions. They have demonstrated remarkable stability against various substances like halide salts and weak acids. However, their fluorescence can be efficiently quenched in the presence of protic acids, a process that is reversible and can be fully recovered. This property is significant for applications in light-emitting devices (Mu et al., 2010).

Antitubercular Activity

  • Certain pyrazoloquinoline analogues, which are structurally related to this compound, have shown promising antitubercular activity. These compounds have been synthesized and evaluated against Mycobacterium tuberculosis, with some demonstrating significant activity as antitubercular agents (Kantevari et al., 2011).

Fluorescent Molecular Sensors

  • The pyrazoloquinoline chromophore is a versatile building block for the construction of brightly fluorescent molecular sensors. It can be integrated into various systems for metal ion recognition, exhibiting strong analyte-induced fluorescence enhancement. This makes it suitable for applications in biochemistry and medicine (Rurack et al., 2002).

Organic Light-Emitting Diodes (OLEDs)

  • Derivatives of pyrazoloquinoline, such as 1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolines with various substituents, have been used as emitting materials in organic light-emitting diodes. These compounds exhibit bright blue light emission, making them suitable for OLED applications. Their electroluminescence, turn-on voltage, and external quantum efficiency are influenced by the substitution on the molecule (T. and et al., 2001).

Mechanism of Action

Target of Action

The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively . These diseases are communicable, devastating, and neglected tropical diseases (NTDs) affecting more than 500 million people worldwide .

Mode of Action

The compound interacts with its targets through a process that is yet to be fully understood. A molecular docking study conducted on lm-ptr1, complexed with trimethoprim, justified the better antileishmanial activity of a similar compound . This suggests that the compound may interact with its targets in a similar manner.

Biochemical Pathways

It is known that pyrazole-bearing compounds, such as this one, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Pharmacokinetics

It is known that similar pyrazole-bearing compounds are known to exhibit diverse pharmacological effects .

Result of Action

The compound has shown superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Action Environment

It is known that the efficacy of existing antileishmanial and antimalarial drugs is often conceded due to suboptimal treatment outcomes and the advent of drug-resistant plasmodium falciparum .

Properties

IUPAC Name

1-(4-fluorophenyl)-8-methyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3/c1-15-3-6-17(7-4-15)23-21-14-26-22-12-5-16(2)13-20(22)24(21)28(27-23)19-10-8-18(25)9-11-19/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASVYRYAWQNKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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